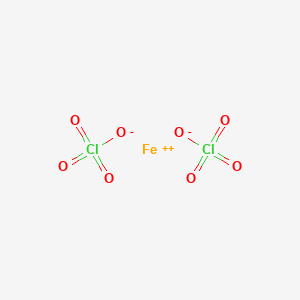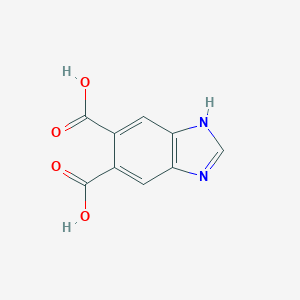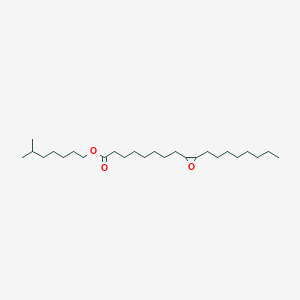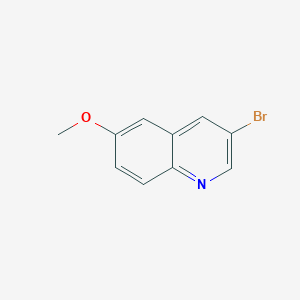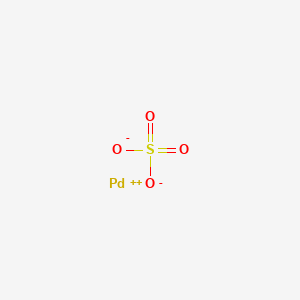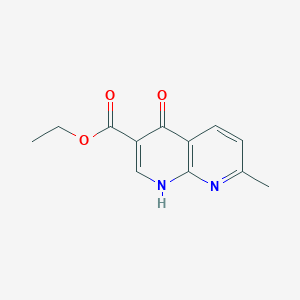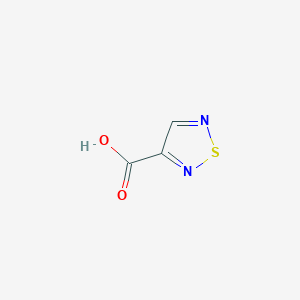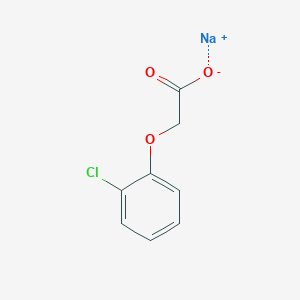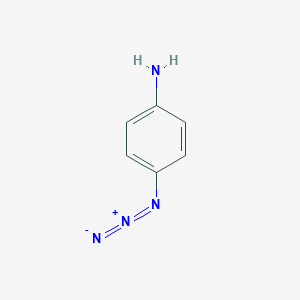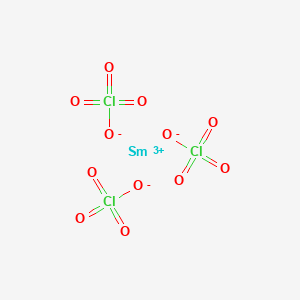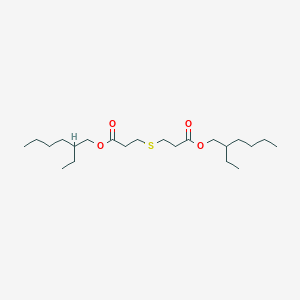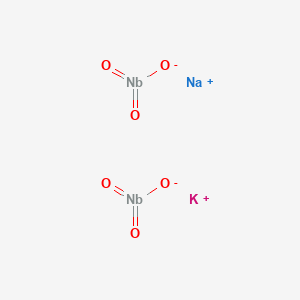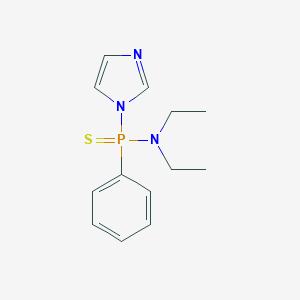
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a member of the phosphine family and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, IMP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. IMP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, IMP has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and chitin synthase. In neurological disorders, IMP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Effets Biochimiques Et Physiologiques
IMP has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, IMP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to improve cognitive function and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IMP in lab experiments is its potential therapeutic applications in various fields of medicine. IMP has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using IMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method for IMP is relatively complex and has a moderate yield, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for IMP research, including further studies on its mechanism of action, optimization of the synthesis method to improve yield and scalability, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new IMP derivatives with improved solubility and pharmacokinetic properties. Overall, IMP has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
IMP can be synthesized using a two-step reaction process. In the first step, 4-bromoaniline is reacted with diethylamine to form N,N-diethyl-4-bromoaniline. In the second step, N,N-diethyl-4-bromoaniline is reacted with (chloro)phenylphosphine sulfide to form IMP. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
IMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. In cancer treatment, IMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
13568-11-1 |
|---|---|
Nom du produit |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
Formule moléculaire |
C13H18N3PS |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C13H18N3PS/c1-3-15(4-2)17(18,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
FEAFQIPVURBKOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
SMILES canonique |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Synonymes |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



